molecular formula C13H20N2O2 B12336089 N-Boc-2-(2-pyridyl)-2-propylamine

N-Boc-2-(2-pyridyl)-2-propylamine

Cat. No.: B12336089
M. Wt: 236.31 g/mol
InChI Key: LVIGJOXYEICCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-2-(2-pyridyl)-2-propylamine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a 2-(2-pyridyl)-2-propylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-(2-pyridyl)-2-propylamine typically involves the protection of the amine group with a Boc group. One common method is to react 2-(2-pyridyl)-2-propylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection step is crucial for the stability and handling of the compound during subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-(2-pyridyl)-2-propylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: H2 with Pd/C or NaBH4 in methanol.

    Substitution: TFA in DCM or HCl in methanol.

Major Products Formed

    Oxidation: Formation of pyridine derivatives with oxidized side chains.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of the free amine, 2-(2-pyridyl)-2-propylamine.

Scientific Research Applications

N-Boc-2-(2-pyridyl)-2-propylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-2-(2-pyridyl)-2-propylamine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-2-(2-pyridyl)-2-propylamine is unique due to the presence of the pyridyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specific target molecules and in applications where the pyridyl group plays a crucial role in biological activity .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl N-(2-pyridin-2-ylpropan-2-yl)carbamate

InChI

InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-13(4,5)10-8-6-7-9-14-10/h6-9H,1-5H3,(H,15,16)

InChI Key

LVIGJOXYEICCNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.